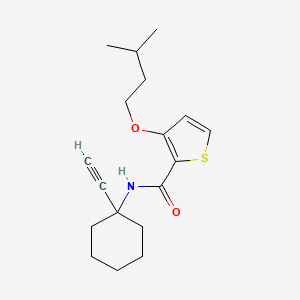![molecular formula C26H45NO5 B15172020 N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine CAS No. 918886-07-4](/img/structure/B15172020.png)
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is a synthetic derivative of the amino acid tyrosine This compound features a long aliphatic chain bonded to a hydroxy group, offering unique characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine involves several steps, starting from the protection of tyrosine’s functional groups to prevent unwanted side reactions
Industrial Production Methods: In industrial settings, this compound can be produced through a scaled-up version of the synthetic route mentioned above. Typically, large reactors and specific reaction conditions such as temperature, pressure, and catalysts are optimized to maximize yield and purity.
Types of Reactions it Undergoes
Oxidation: : The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: : The compound can be reduced to introduce different substituents at the reactive sites.
Substitution: : Various substituents can be introduced or exchanged at the hydroxy or aliphatic chain sites.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing agents like lithium aluminum hydride.
Substitution reactions might involve halogenated compounds and base catalysts.
Major Products Formed: The major products will depend on the specific reactions undertaken. For example, oxidation will produce ketones or aldehydes, while substitution reactions may introduce varied organic groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is often used in organic synthesis as a starting material for more complex molecules. Its functional groups provide multiple points for chemical modification.
Biology: In biological research, this compound can be used to study membrane interactions due to its amphiphilic nature. It can mimic certain biological molecules, helping to elucidate their functions.
Medicine: Potential applications in drug delivery systems due to its structural features which may allow it to cross biological membranes more effectively. Additionally, it can be investigated for its interactions with enzymes or receptors.
Industry: Used in the synthesis of advanced materials, especially those requiring specific hydrophobic and hydrophilic properties.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level. The hydroxy group can form hydrogen bonds, while the aliphatic chain can engage in hydrophobic interactions. These interactions affect its behavior in biological and chemical systems, influencing its mechanism of action.
Molecular Targets and Pathways Involved: Targets specific cellular membranes, enzymes, or receptors. It can alter the permeability or fluidity of membranes, and interact with specific proteins, impacting cellular processes.
Comparación Con Compuestos Similares
N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine is unique due to its specific combination of functional groups and structural features. Compared to other tyrosine derivatives, it has a longer aliphatic chain which influences its solubility and interaction with other molecules.
Similar Compounds
N-Acetyltyrosine: : Lacks the aliphatic chain, resulting in different solubility and interaction properties.
N-(4-Hydroxyphenyl)acetylglycine: : Another tyrosine derivative with different functional groups, leading to distinct chemical behaviors.
4-Hydroxy-3-methoxyphenylacetic acid: : Tyrosine derivative with methoxy group, affecting its reactivity and application.
This detailed exploration should give you a comprehensive understanding of this compound, its preparation, chemical behavior, applications, and how it stands out among similar compounds.
Propiedades
Número CAS |
918886-07-4 |
|---|---|
Fórmula molecular |
C26H45NO5 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(2S)-3-(4-hydroxyphenyl)-2-[(2-hydroxy-3-tetradecoxypropyl)amino]propanoic acid |
InChI |
InChI=1S/C26H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-32-21-24(29)20-27-25(26(30)31)19-22-14-16-23(28)17-15-22/h14-17,24-25,27-29H,2-13,18-21H2,1H3,(H,30,31)/t24?,25-/m0/s1 |
Clave InChI |
FTZORTMCJXIMJY-BBMPLOMVSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCOCC(CN[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCOCC(CNC(CC1=CC=C(C=C1)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



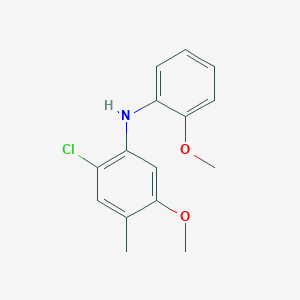
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
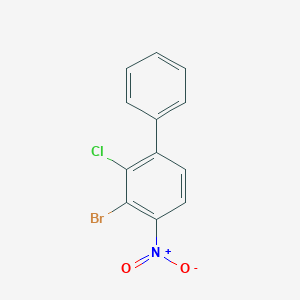
![1-(2-{[6-(4-Ethoxyphenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B15171960.png)
![2,6-Dibromo-N-[(2,4-dimethoxyphenyl)methyl]pyridin-4-amine](/img/structure/B15171968.png)
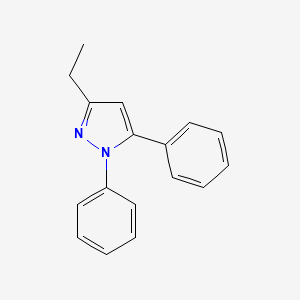
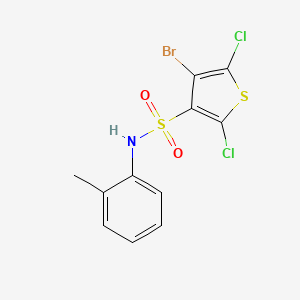
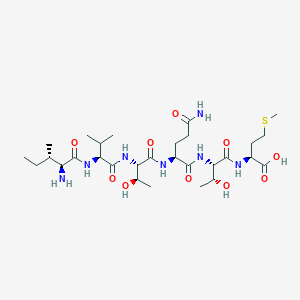
![2-(4-Chlorophenyl)-3-[(2-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B15171992.png)
![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)
